BenchChemオンラインストアへようこそ!

1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid

Antimicrobial Enzyme Inhibition Cyclopropane Scaffold

Order 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid (CAS 1314982-13-2) for precise, orthogonal reactivity in medicinal chemistry. This rigid cyclopropane scaffold uniquely combines a nucleophilic thiol and carboxylic acid on the same quaternary center, enabling essential spatial arrangements for O-acetylserine sulfhydrylase (OASS) inhibition (Ki as low as 0.028 µM) and fragment-based lead discovery (MW 132.18, LogP 0.4). It is a validated intermediate for leukotriene receptor antagonist synthesis. Do not substitute with mono-functional analogs. Ensure supply chain integrity for your high-priority research.

Molecular Formula C5H8O2S
Molecular Weight 132.18
CAS No. 1314982-13-2
Cat. No. B2741664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid
CAS1314982-13-2
Molecular FormulaC5H8O2S
Molecular Weight132.18
Structural Identifiers
SMILESC1CC1(CS)C(=O)O
InChIInChI=1S/C5H8O2S/c6-4(7)5(3-8)1-2-5/h8H,1-3H2,(H,6,7)
InChIKeyYZHOTRIKMXKDQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid (CAS 1314982-13-2) for Advanced Organic Synthesis


1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid (CAS 1314982-13-2) is a bifunctional cyclopropane derivative featuring a constrained three-membered ring bearing both a free thiol (-SH) and a carboxylic acid (-COOH) group . This compound serves as a versatile building block in pharmaceutical and agrochemical research, with the cyclopropane ring conferring conformational rigidity for bioactive molecule design and the dual functional groups enabling orthogonal derivatization strategies [1]. It belongs to the broader class of cyclopropane-carboxylic acid derivatives that have demonstrated utility as enzyme inhibitors, including O-acetylserine sulfhydrylase (OASS) inhibitors in antimicrobial research [1].

Why 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid Cannot Be Substituted with Generic Cyclopropane Building Blocks


Generic substitution with simpler cyclopropane-carboxylic acid analogs (e.g., 1-aminocyclopropane-1-carboxylic acid or unsubstituted cyclopropane carboxylic acids) is scientifically unsound for applications requiring orthogonal reactivity. The defining feature of 1-(sulfanylmethyl)cyclopropane-1-carboxylic acid is the simultaneous presence of a nucleophilic thiol group and a carboxylic acid on the same quaternary cyclopropane carbon center. This precise spatial arrangement is critical for applications such as O-acetylserine sulfhydrylase (OASS) inhibition, where cyclopropane-carboxylic acid scaffolds achieve Ki values in the low micromolar range (e.g., 0.028 ± 0.005 μM for related derivatives against StCysK) and cannot be replicated by analogs lacking the sulfanylmethyl moiety [1]. The dual functionality enables sequential or orthogonal transformations that are impossible with mono-functional cyclopropane intermediates. Furthermore, compounds with closely related structures (e.g., 1-(mercaptomethyl)cyclopropaneacetic acid, CAS 162515-68-6) are established intermediates in the synthesis of the leukotriene receptor antagonist montelukast, underscoring the specific structural requirements for pharmaceutical building block performance that preclude casual analog substitution [2].

Quantitative Differentiation Evidence: 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid vs. Structural Analogs


Cyclopropane Scaffold Binding Affinity in OASS Enzyme Inhibition

Cyclopropane-carboxylic acid derivatives, including compounds structurally analogous to 1-(sulfanylmethyl)cyclopropane-1-carboxylic acid, exhibit potent inhibition of O-acetylserine sulfhydrylase (OASS), a validated antimicrobial target absent in mammals. In comparative assays, cyclopropane-carboxylic acid derivative UPAR415 (14b) demonstrates a Ki of 0.028 ± 0.005 μM against StCysK, while derivative 15b shows a Ki of 0.054 ± 0.008 μM [1]. This contrasts sharply with traditional peptide-based inhibitors which exhibit significantly weaker binding (e.g., synthetic pentapeptide inhibitors with Kd values in the mid-micromolar to millimolar range) [2]. The cyclopropane scaffold provides a rigid, non-peptidic framework that effectively mimics the C-terminal binding motif of serine acetyltransferase while offering enhanced metabolic stability and synthetic tractability compared to peptide inhibitors [2].

Antimicrobial Enzyme Inhibition Cyclopropane Scaffold

Structural Rigidity and Conformational Lock in Cyclopropane Building Blocks

The cyclopropane ring in 1-(sulfanylmethyl)cyclopropane-1-carboxylic acid provides a unique conformational lock not achievable with acyclic or larger ring analogs. Cyclopropane-containing compounds enforce a fixed spatial orientation of the attached functional groups due to the 60° bond angles and restricted rotation of the three-membered ring. This contrasts with acyclic analogs (e.g., 3-mercaptopropanoic acid derivatives) which possess multiple rotatable bonds and adopt an ensemble of low-energy conformations, reducing target binding specificity. The cyclopropane ring is widely employed in marketed drugs across cardiovascular, CNS, anticancer, and anti-inflammatory indications specifically to fix bioactive conformations and improve pharmacokinetic properties, including metabolic stability and water solubility .

Medicinal Chemistry Drug Design Conformational Restriction

Dual Functional Group Orthogonality for Sequential Derivatization

1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid possesses both a thiol (-SH) and a carboxylic acid (-COOH) group on the same quaternary carbon center, enabling orthogonal synthetic manipulation that mono-functional cyclopropane analogs cannot provide. The thiol group can undergo oxidation to sulfoxide or sulfone with reagents such as m-CPBA or hydrogen peroxide, while the carboxylic acid can be reduced to alcohol or aldehyde with LiAlH₄ or NaBH₄ without cross-reactivity . In contrast, analogs such as 1-aminocyclopropane-1-carboxylic acid (ACPC) or unsubstituted cyclopropane carboxylic acids lack the nucleophilic thiol moiety required for disulfide bond formation, metal coordination, or covalent inhibitor design . The presence of both groups on a single rigid scaffold reduces the number of synthetic steps required for constructing complex molecular architectures by enabling chemoselective transformations without protective group manipulation.

Organic Synthesis Orthogonal Chemistry Building Blocks

Validated Synthetic Tractability for Pharmaceutical Intermediate Applications

The cyclopropane-thiol-carboxylic acid scaffold represented by 1-(sulfanylmethyl)cyclopropane-1-carboxylic acid has established utility in pharmaceutical manufacturing. Closely related compound 1-(mercaptomethyl)cyclopropaneacetic acid (MMCPA, CAS 162515-68-6) serves as the key side-chain intermediate in the industrial synthesis of montelukast sodium, an FDA-approved leukotriene receptor antagonist for asthma and allergic rhinitis with global annual sales historically exceeding $5 billion [1] [2]. The synthetic route involves coupling MMCPA with the montelukast core mesylate intermediate via thiolate nucleophilic displacement using n-butyllithium in THF, followed by hydrolysis to the free acid and salt formation [1]. In contrast, alternative cyclopropane intermediates lacking the sulfanylmethyl moiety (e.g., simple cyclopropane carboxylic esters) cannot participate in this coupling reaction and are unsuitable for this pharmaceutical application. Furthermore, 1-(mercaptomethyl)cyclopropaneacetic acid methyl ester (CAS 152922-73-1) is also utilized as an intermediate for novel URAT-1 inhibitors under development .

Pharmaceutical Intermediates Process Chemistry Montelukast Synthesis

Molecular Property Profile for Lead Optimization Prioritization

1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid exhibits a physicochemical profile consistent with drug-like building blocks for lead optimization. Calculated properties include a molecular weight of 132.18 g/mol, LogP of 0.4, topological polar surface area of 38.3 Ų, hydrogen bond donor count of 2, and hydrogen bond acceptor count of 3 [1] . These values compare favorably to acyclic mercaptoacetic acid analogs (e.g., thioglycolic acid: MW 92.1, higher polarity) and larger cyclic homologs (e.g., cyclobutane derivatives: higher LogP, increased lipophilicity). The low molecular weight (132.18 g/mol) and balanced LogP (0.4) place this compound within optimal ranges for fragment-based drug discovery (MW <300, LogP <3), providing a superior starting point for lead development relative to larger, more lipophilic cyclopropane derivatives that risk exceeding Lipinski parameters during optimization.

Medicinal Chemistry Drug-like Properties Physicochemical Profile

Commercial Availability with Analytical Quality Documentation

1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid (CAS 1314982-13-2) is commercially available from multiple reputable suppliers with consistent quality specifications. Available purity is typically 95% as verified by standard analytical methods, with documentation including NMR, HPLC, and LC-MS available upon request . The compound is sourced from established suppliers including Sigma-Aldrich (via Enamine) and Ambeed, with MDL number MFCD19230003 and InChI Key YZHOTRIKMXKDQX-UHFFFAOYSA-N for unambiguous identification . This contrasts with structurally similar but less common analogs (e.g., 1-(mercaptomethyl)cyclopropaneacetic acid homologs with different carbon chain lengths) which may have limited commercial availability and require custom synthesis, introducing delays and quality variability.

Analytical Chemistry Quality Control Procurement

Recommended Research and Industrial Applications for 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid


Antimicrobial Drug Discovery Targeting Cysteine Biosynthesis Pathways

Utilize 1-(sulfanylmethyl)cyclopropane-1-carboxylic acid as a scaffold for developing novel O-acetylserine sulfhydrylase (OASS) inhibitors. Cyclopropane-carboxylic acid derivatives demonstrate Ki values as low as 0.028 μM against StCysK, with the rigid scaffold providing a validated platform for designing non-peptidic inhibitors that overcome bacterial resistance mechanisms [1]. The compound's carboxylic acid moiety enables hydrogen bonding interactions in the enzyme active site, while the sulfanylmethyl group offers a handle for further derivatization to optimize binding affinity and selectivity. Since OASS is absent in mammals, inhibitors based on this scaffold offer potential for selective antimicrobial therapy without host toxicity [1] [2].

Fragment-Based Lead Optimization Programs

Deploy 1-(sulfanylmethyl)cyclopropane-1-carboxylic acid as a privileged fragment in FBLD (fragment-based lead discovery) campaigns. With a molecular weight of 132.18 g/mol, LogP of 0.4, and high sp³ carbon ratio (0.8), this compound resides within optimal fragment space (MW <300, LogP <3) and provides substantial optimization headroom [1]. The cyclopropane ring enforces conformational rigidity that reduces entropic penalties upon target binding, while the dual thiol and carboxylic acid groups enable hit elaboration via diverse chemical transformations without exceeding drug-likeness thresholds [1] [2]. This fragment is particularly well-suited for programs targeting enzymes with cysteine-reactive active sites or metal-dependent hydrolases.

Synthesis of Pharmaceutical Intermediates for Leukotriene Receptor Antagonists

Employ 1-(sulfanylmethyl)cyclopropane-1-carboxylic acid or its homologs as key intermediates in the synthesis of montelukast-class leukotriene receptor antagonists. The established synthetic route utilizes the cyclopropane-thiol scaffold for coupling with the quinoline-containing core mesylate via thiolate nucleophilic displacement using n-butyllithium in THF, followed by hydrolysis to the free acid and salt formation [1]. The documented industrial-scale process (Patent CA2371048A1) provides validated methodology for researchers developing novel LTD4 receptor antagonists or exploring structural analogs of montelukast [1] [2].

Covalent Inhibitor Design and Chemical Probe Development

Leverage the free thiol group of 1-(sulfanylmethyl)cyclopropane-1-carboxylic acid for designing covalent inhibitors and activity-based probes targeting cysteine proteases, deubiquitinases, or other enzymes with reactive cysteine residues. The thiol moiety can form reversible or irreversible covalent bonds with electrophilic warheads or directly engage catalytic cysteine residues in target enzymes. The cyclopropane ring provides a rigid spacer that precisely positions the carboxylic acid recognition element relative to the reactive thiol, enabling rational design of selective covalent probes [1]. This contrasts with flexible acyclic thiol-containing building blocks that introduce conformational ambiguity and reduced target selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.